molecular formula C12H9N9 B13362912 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene

Cat. No.: B13362912
M. Wt: 279.26 g/mol
InChI Key: VZGBUMHMJJLSDP-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Poly-triazole Ligands

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is fundamental to the study of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene. The 1,2,3-triazole ring is an aromatic, five-membered heterocycle with three nitrogen atoms. mdpi.com Compounds containing this ring are recognized for their unique electronic properties, including a large dipole moment, and their ability to participate in hydrogen bonding and metal coordination. mdpi.com

As a poly-triazole ligand, this compound is part of a class of molecules that act as scaffolds for creating larger, functional materials. rsc.org These ligands are crucial in the development of metal-organic frameworks (MOFs) and coordination polymers. The multiple triazole units offer several coordination sites, allowing the ligand to bridge multiple metal centers and form extended one-, two-, or three-dimensional networks. researchgate.net The specific arrangement and orientation of these triazole groups, dictated by the central benzene (B151609) core, are critical in determining the final structure and properties of the resulting material. The development of such materials is a rapidly growing area of research, with potential applications in gas storage, separation, and catalysis. mdpi.com

Significance of 1,3,5-Substitution Patterns in Benzene Derivatives for Molecular Design

The 1,3,5-substitution pattern on the central benzene ring is a key feature in the molecular design of this compound. This specific arrangement, also known as a trigonal or C3 symmetry pattern, imparts a high degree of order and predictability to the molecule's geometry. When used as a building block, this symmetry is often transferred to the resulting supramolecular or macromolecular structure.

This symmetrical substitution is highly advantageous for several reasons:

Predictable Self-Assembly: The defined geometry directs the self-assembly process, leading to the formation of well-ordered structures like one-dimensional columns, 2D networks, or 3D frameworks. rsc.orgnih.gov Molecules with this pattern can act as versatile ordering moieties. rsc.org

Porous Materials: The rigid and directional nature of the 1,3,5-substituted core is instrumental in creating porous crystalline materials. sapub.org The voids or channels within these materials can be precisely tuned by altering the nature of the substituent arms, making them promising for applications like molecular separation and storage. sapub.org

Multivalency: The presence of three functional groups allows for multivalent interactions. In the context of materials science, this means the ligand can form multiple bonds with metal centers, enhancing the stability and dimensionality of the resulting coordination polymers. researchgate.net For example, similar 1,3,5-trisubstituted benzene ligands have been used to create 2D honeycomb networks and other complex topologies. researchgate.net

The synthesis of molecules based on a 1,3,5-trisubstituted benzene template is a strategic approach to enhance reactivity and create materials with cooperative effects between the functional units. rsc.org This design principle is fundamental to creating advanced materials with precisely controlled architectures and functionalities.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and other mentioned compounds.

Properties of 1,3,5-Tri(1H-1,2,3-triazol-5-yl)benzene

PropertyValueSource
Molecular FormulaC12H9N9 nih.gov
Molecular Weight279.26 g/mol nih.gov
IUPAC Name4-[3,5-bis(2H-triazol-4-yl)phenyl]-2H-triazole nih.gov
InChIInChI=1S/C12H9N9/c1-7(10-4-13-19-16-10)2-9(12-6-15-21-18-12)3-8(1)11-5-14-20-17-11/h1-6H,(H,13,16,19)(H,14,17,20)(H,15,18,21) nih.govjst.go.jp
InChIKeyFOPSWFILTUZURS-UHFFFAOYSA-N nih.govjst.go.jp
SMILESc1nn[nH]c1c1cc(cc(c1)c1cnn[nH]1)c1cnn[nH]1 jst.go.jp
CAS Number1167993-47-6 nih.govbldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N9

Molecular Weight

279.26 g/mol

IUPAC Name

1-[3,5-bis(triazol-1-yl)phenyl]triazole

InChI

InChI=1S/C12H9N9/c1-4-19(16-13-1)10-7-11(20-5-2-14-17-20)9-12(8-10)21-6-3-15-18-21/h1-9H

InChI Key

VZGBUMHMJJLSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=CC(=CC(=C2)N3C=CN=N3)N4C=CN=N4

Origin of Product

United States

Synthetic Methodologies for 1,3,5 Tri 1h 1,2,3 Triazol 1 Yl Benzene and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,2,3-Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. umich.edu This reaction has become the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its exceptional reliability and mild reaction conditions. mdpi.com

Regioselective Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazole Units

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes, while fundamental, often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. mdpi.comchemicalbook.com The introduction of a copper(I) catalyst dramatically alters the reaction's outcome, leading to the exclusive formation of the 1,4-disubstituted product. mdpi.com This high regioselectivity is a key advantage of the CuAAC reaction. mdpi.com The reaction is tolerant of a wide variety of functional groups and can be carried out in various solvents, including water. nih.gov

While CuAAC is highly effective for producing 1,4-disubstituted 1,2,3-triazoles, the synthesis of their 1,5-disubstituted counterparts has traditionally been more challenging. sapub.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a complementary method that selectively yields 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net More recently, copper-catalyzed methods for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles have also been developed, further expanding the synthetic toolbox.

CatalystPredominant RegioisomerReference
Copper(I)1,4-disubstituted mdpi.com
Ruthenium(II)1,5-disubstituted nih.govresearchgate.net
Iron(III) Chloride1,5-disubstituted

Extension to Trisubstituted 1,2,3-Triazole Formation

The scope of azide-alkyne cycloadditions extends beyond disubstituted products to the formation of 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov These fully substituted triazoles can be synthesized through various strategies, including the use of internal alkynes in ruthenium-catalyzed reactions or through multi-component reactions. For instance, a one-pot, three-component reaction of boronic acids, sodium azide (B81097), and active methylene (B1212753) compounds under ball-milling conditions has been reported for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Another approach involves the reaction of β-carbonyl phosphonates with azides, which can be controlled to produce 1,4-, 1,5-, or 1,4,5-substituted triazoles. researchgate.net

Alternative Cycloaddition Reactions for Triazole Ring Formation

While the azide-alkyne cycloaddition is the most common route to 1,2,3-triazoles, several alternative methods exist. Metal-free click cycloaddition reactions have gained attention as they avoid the use of potentially toxic and expensive heavy metals. These reactions often rely on the activation of the alkyne or the use of highly strained cycloalkynes. researchgate.net

Organocatalyzed approaches, such as enamine- and enolate-mediated [3+2] cycloadditions, provide another metal-free pathway to functionalized 1,2,3-triazoles. Additionally, other cycloaddition strategies include the reaction of vinyl sulfones with azides and the use of diazo compounds as a nitrogen source in reactions with secondary amines. umich.edu

Functionalization Strategies on the 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene Scaffold

Once the this compound scaffold is assembled, further functionalization can be carried out to modify its properties. The triazole rings themselves can be functionalized, for example, through N-alkylation or by introducing substituents at the 5-position of the triazole ring. The central benzene (B151609) ring can also be a site for modification, although this is less common after the triazole rings are in place.

A key application that highlights the functional potential of this scaffold is its use as a linker in the formation of metal-organic frameworks (MOFs). The nitrogen atoms of the triazole rings can coordinate with metal ions, leading to the formation of porous, crystalline materials with applications in gas storage and separation. nih.gov

Reaction Mechanism Elucidation in 1,2,3-Triazole Synthesis

The mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition has been the subject of extensive study. It is generally accepted that the reaction proceeds through a stepwise pathway rather than a concerted cycloaddition. The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate. mdpi.com This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst. nih.gov

Density functional theory (DFT) calculations have been employed to support the proposed mechanisms and to understand the origins of the high regioselectivity observed in the CuAAC reaction. nih.gov These studies suggest that the formation of the azide/copper(I) acetylide complex in the initial stages of the reaction plays a crucial role in determining the reaction rate. The active participation of multiple copper atoms in the catalytic cycle has also been proposed and supported by computational studies.

Coordination Chemistry and Supramolecular Assembly with 1,3,5 Tri 1h 1,2,3 Triazol 1 Yl Benzene

Ligand Design Principles for Metal Coordination

The design of ligands is a fundamental aspect of constructing functional coordination complexes. The rigid core of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene, combined with the coordinating capabilities of its triazole arms, makes it a subject of significant interest in crystal engineering.

Multidentate Coordination Modes of Triazole Rings

The 1,2,3-triazole ring is a rich source of coordination possibilities due to the presence of three nitrogen atoms. In metal complexes, these rings can act as monodentate, bidentate, or even tridentate ligands, bridging multiple metal centers. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. The N2 and N3 atoms of the triazole ring are the most common coordination sites. The tripodal nature of this compound allows for the simultaneous coordination of its three triazole units to one or more metal centers, facilitating the formation of extended network structures. Depending on the conformational flexibility, the ligand can adopt various conformations to satisfy the geometric preferences of the metal ions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing this compound Linkers

The ability of this compound to act as a multidentate linker has been harnessed in the construction of a variety of MOFs and CPs. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis.

Hydrothermal and Solvothermal Synthetic Routes to MOFs/CPs

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs and CPs based on triazole ligands. These methods involve the reaction of the ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. The choice of solvent is crucial and can influence the final structure of the product. For example, the use of different solvents can lead to the formation of different coordination networks with varying dimensionalities and topologies. The temperature and reaction time are also critical parameters that need to be carefully controlled to obtain crystalline materials with desired structures.

Structural Diversity of Frameworks (1D, 2D, 3D Networks)

The coordination of this compound and its analogues with various metal ions has led to the formation of a rich variety of network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. globethesis.com The final dimensionality of the network is dictated by the coordination number and geometry of the metal ion, the coordination mode of the ligand, and the presence of other structure-directing agents such as counter-ions or solvent molecules. For instance, with the analogous flexible ligand 1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene, 1D chain structures, 2D honeycomb networks, and 3D interpenetrating networks have been synthesized. researchgate.net

LigandMetal IonDimensionalityResulting Structure
1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzeneCo(II)2DHoneycomb network
1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzeneCu(II)2DHoneycomb network
1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzeneZn(II)3DInterpenetrating network
1,3,5-tris(imidazol-1-ylmethyl)benzeneMn(II)3D3,4,6-connected network

This table presents data for structurally analogous ligands to illustrate the potential structural diversity.

Topologies and Crystal Engineering of Triazole-Based MOFs/CPs

The field of crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. In the context of triazole-based MOFs and CPs, the predictable coordination behavior of the triazole rings and the rigid nature of linkers like this compound allow for a degree of control over the final topology of the network. The resulting frameworks can often be described using topological nets, which simplify the complex structure into a series of nodes (representing metal ions or clusters) and linkers. Common topologies observed for related tripodal ligands include (6,3) nets for 2D frameworks and more complex topologies for 3D structures. nih.gov The choice of metal ion and auxiliary ligands can significantly influence the resulting topology. nih.gov For example, with the related ligand 1,3,5-tris(1-imidazolyl)benzene, different metal ions lead to distinct network topologies, such as (6,3) nets with Ag(I) and (4,4) nets with Cu(II), Zn(II), and Ni(II). nih.gov

LigandMetal IonTopologyReference
1,3,5-tris(1-imidazolyl)benzeneAg(I)(6,3) net nih.gov
1,3,5-tris(1-imidazolyl)benzeneCu(II)(4,4) net nih.gov
1,3,5-tris(1-imidazolyl)benzeneZn(II)(4,4) net nih.gov
1,3,5-tris(imidazol-1-ylmethyl)benzene & cyclohexane-1,3,5-tricarboxylateCo(II)(3,4)-connected (6.8²)2(6².8⁴)3(6².8)2 researchgate.net

This table showcases topological diversity in MOFs constructed from analogous tripodal ligands.

Open Metal Sites and Their Interaction with Guest Molecules

The coordination of this compound with various metal ions can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers. A key feature of these materials is the potential for accessible metal centers, often referred to as open metal sites, which can play a crucial role in catalysis and gas sorption. While direct studies on MOFs derived from this compound are not extensively documented, research on analogous tri-substituted benzene (B151609) ligands provides significant insights into their potential for creating porous materials with active sites for guest molecule interactions.

A pertinent example can be found in the study of metal-organic frameworks constructed from the analogous ligand 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM). mdpi.com In this research, MOFs were synthesized with different metal ions, including copper (Cu), chromium (Cr), and aluminum (Al). mdpi.com The resulting materials exhibited varying capacities for carbon dioxide (CO₂) adsorption, which was directly linked to the presence and accessibility of the metal sites. mdpi.com

The TIBM-Cu MOF, in particular, demonstrated a superior CO₂ adsorption capacity of 3.60 mmol/g at 1 bar and 298 K. mdpi.com This enhanced performance was attributed to the presence of open Cu sites within the framework, which act as strong binding sites for CO₂ molecules. mdpi.com The interaction between the guest molecule (CO₂) and the open metal site is a key factor in the selective capture and storage of gases in such materials. The table below summarizes the CO₂ adsorption capacities of the different TIBM-based MOFs, highlighting the significant role of the metal center.

MOF MaterialMetal IonCO₂ Adsorption Capacity (mmol/g) at 1 bar and 298 K
TIBM-CuCu3.60
TIBM-AlAl2.1
TIBM-CrCr1.6

This data is based on research conducted on the analogous ligand 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene. mdpi.com

The findings from the TIBM-based MOFs strongly suggest that this compound, with its similar tripodal arrangement of nitrogen-containing heterocycles, is a promising candidate for the construction of porous coordination polymers with open metal sites. The nitrogen atoms of the triazole rings are expected to coordinate with metal ions, and with appropriate synthetic strategies, unsaturated metal centers could be engineered into the resulting frameworks. These open metal sites would then be available to interact with various guest molecules, making such materials potentially useful for applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Architectures Beyond Covalent Frameworks

Beyond its role in forming coordination polymers, this compound is also a valuable component in the construction of supramolecular architectures through non-covalent interactions. These interactions, particularly hydrogen bonding, are fundamental in directing the self-assembly of molecules into well-defined solid-state structures and can also lead to the formation of ordered, yet dynamic, phases of matter such as liquid crystals.

Hydrogen Bonding Interactions in Solid-State Structures

The solid-state packing of this compound and related molecules is significantly influenced by hydrogen bonding. The triazole rings contain both hydrogen bond donor (C-H groups) and acceptor (nitrogen atoms) sites, allowing for a variety of intermolecular interactions that dictate the crystal structure.

The table below details the key geometric parameters of the C—H⋯N hydrogen bonds observed in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, illustrating the nature of these weak, yet structurally significant, interactions.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-HHNn/an/an/an/a

Specific bond lengths and angles for C—H⋯N interactions in 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene are not provided in the abstract, but the presence of these bonds is explicitly mentioned as the key cross-linking interaction. nih.govresearchgate.net

Based on this analogous structure, it is highly probable that the solid-state structure of this compound would also be governed by a network of C—H⋯N hydrogen bonds. The hydrogen atoms on the central benzene ring and the triazole rings could engage in hydrogen bonding with the nitrogen atoms of adjacent molecules. These directional interactions would play a crucial role in the self-assembly process, leading to a well-ordered three-dimensional supramolecular architecture.

Formation of Supramolecular Liquid Crystals with Triazole Moieties

The incorporation of triazole moieties into molecular structures is a known strategy for the design of liquid crystalline materials. The rigid, planar nature of the triazole ring, combined with its ability to participate in directional non-covalent interactions, can promote the formation of mesophases—states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal.

While there is no direct report on the liquid crystalline behavior of this compound itself, the formation of supramolecular liquid crystals through hydrogen bonding has been demonstrated with a structurally similar compound, 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene. nih.gov In this study, the benzimidazole (B57391) derivative was shown to form supramolecular columnar liquid crystals when combined with various gallic acid derivatives. nih.gov The self-assembly into a columnar mesophase was driven by hydrogen bonding between the benzimidazole units of the core molecule and the carboxylic acid and hydroxyl groups of the gallic acid derivatives. nih.gov This resulted in the formation of extended, ordered columns that are characteristic of this type of liquid crystal.

This research highlights the potential for this compound to act as a core building block for the construction of supramolecular liquid crystals. By co-assembling with complementary molecules capable of forming strong and directional hydrogen bonds with the triazole rings, it is conceivable that a variety of liquid crystalline phases could be generated. The C3-symmetric design of the molecule is particularly conducive to the formation of discotic or columnar phases, where the molecules stack on top of one another to form extended one-dimensional arrays.

Advanced Applications of 1,3,5 Tri 1h 1,2,3 Triazol 1 Yl Benzene Based Materials

Gas Adsorption and Separation in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with high potential for gas storage and separation. The incorporation of nitrogen-rich ligands like triazoles is a common strategy to enhance the adsorption selectivity for gases such as carbon dioxide. However, specific studies on MOFs constructed from 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene are limited.

Selective Adsorption of CO, CO2, and O2

There is a notable lack of experimental data on the selective adsorption of carbon monoxide (CO), carbon dioxide (CO2), and oxygen (O2) in MOFs synthesized specifically with the this compound linker.

In related research, MOFs constructed from the similar ligand 1,3,5-tris(1-imidazolyl)benzene have been investigated for gas adsorption. For instance, a study on three novel MOFs based on this imidazole (B134444) ligand demonstrated selective adsorption of unsaturated hydrocarbons over saturated ones. bohrium.com Another study on MOFs synthesized from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) showed that a copper-based TIBM-Cu MOF exhibited a CO2 adsorption capacity of 3.60 mmol/g and a CO2/N2 selectivity of 53 at 1 bar and 298 K, which was attributed to the presence of open Cu sites. scilit.commdpi.com

While these findings suggest that MOFs with triazole-based linkers could have promising gas adsorption properties, specific data for this compound is not currently available in the reviewed literature.

Adsorbate-Dependent Spin State Transitions in Frameworks

Spin-crossover (SCO) MOFs are materials that can switch between different spin states in response to external stimuli such as temperature, pressure, or the adsorption of guest molecules. This property is of interest for applications in sensing and data storage. While research has been conducted on SCO in Hofmann-like MOFs with photoisomerizable guest molecules, this work did not involve the specific this compound ligand. rsc.org

Studies on related iron(II)-triazole coordination polymers have demonstrated control over spin transitions, but these investigations have not specifically addressed adsorbate-induced spin state changes in frameworks built from this compound.

Catalytic Applications in Organic Transformations

The nitrogen atoms in the triazole rings of this compound can act as coordination sites for metal ions, making this compound a potential ligand for catalytic applications. However, specific research on its role in catalysis is sparse.

Role of Triazole-Metal Complexes as Ligands in Catalysis

The literature contains limited information on the catalytic activity of metal complexes formed specifically with this compound. Research on the related compound 1,3,5-tris(1-imidazolyl)benzene has shown that it can serve as an effective ligand in catalytic processes, enhancing reaction rates and selectivity in various organic transformations. researchgate.net

Heterogeneous Catalysis via MOF-Encapsulated Active Sites

MOFs can be used as heterogeneous catalysts, with active sites either being part of the framework or encapsulated within the pores. While the catalytic properties of MOFs are a broad area of research, there is a lack of studies focusing on MOFs constructed from this compound for this purpose. For instance, MOFs based on 1,3,5-tris(1-imidazolyl)benzene have been explored for their catalytic properties. researchgate.net

Nitric Oxide Generation from Metal-Organic Frameworks

The generation of nitric oxide (NO) from MOFs is a specialized area of research. There is currently no available information in the reviewed scientific literature on the use of MOFs based on this compound for nitric oxide generation.

Development of Functional Materials and Sensors

The unique electronic properties and coordination capabilities of the 1,2,3-triazole moiety make it a valuable component in the design of functional materials. When incorporated into ligands like this compound, these heterocycles can influence the photophysical and chemical sensing characteristics of the resulting materials. The nitrogen-rich nature of the triazole rings provides excellent coordination sites for a variety of metal ions, leading to the formation of stable and diverse structural motifs.

The incorporation of 1,2,3-triazole-based ligands into metal complexes can lead to materials with interesting luminescent properties. The photophysical characteristics of these complexes are often a result of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as intra-ligand (π-π*) transitions. The specific emission properties, such as wavelength, quantum yield, and lifetime, are highly dependent on the nature of the metal center, the coordination geometry, and the electronic structure of the ligand.

While extensive research has been conducted on various 1,2,3-triazole-containing ligands, detailed studies on the luminescent properties of complexes specifically incorporating this compound are still emerging. However, by analogy to related systems, it is anticipated that coordination of this ligand to emissive metal ions, such as lanthanides (e.g., Eu³⁺, Tb³⁺) or d-block metals (e.g., Ru²⁺, Ir³⁺), could result in materials with tunable photoluminescence. The triazole units can act as "antennae," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelength.

Table 1: Hypothetical Luminescent Properties of this compound Based Complexes

Metal IonExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Proposed Application
Eu³⁺~350~615 (red)-Red-emitting phosphors
Tb³⁺~340~545 (green)-Green-emitting phosphors
Ru²⁺~450~620 (red-orange)-Oxygen sensors, bio-imaging
Ir³⁺~400~520 (green)-Organic Light-Emitting Diodes (OLEDs)

Note: This table is illustrative and based on the expected properties of similar triazole-based complexes, as specific data for this compound complexes is not widely available.

The ability of the 1,2,3-triazole nitrogen atoms to coordinate with metal ions also makes materials based on this compound promising candidates for chemosensors. rsc.org The binding of a specific analyte, such as a metal cation or an anion, to the triazole-containing material can induce a measurable change in its physical properties, most notably a change in fluorescence or color. This response can be highly selective and sensitive, allowing for the detection of trace amounts of the target analyte. researchgate.net

The design of such sensors often involves a "turn-off" or "turn-on" fluorescence mechanism. In a "turn-off" sensor, the fluorescence of the material is quenched upon binding to the analyte. Conversely, a "turn-on" sensor may exhibit enhanced fluorescence in the presence of the target species. The selectivity of the sensor is determined by the specific interactions between the triazole units, the coordinated metal center (if any), and the analyte.

Research into the chemosensing capabilities of materials derived from this compound is an active area of investigation. The tripodal arrangement of the triazole groups may allow for the cooperative binding of certain analytes, potentially leading to enhanced selectivity and sensitivity compared to simpler ligand systems.

Table 2: Potential Chemosensing Applications of this compound Based Materials

Target AnalyteSensing MechanismObservable ChangePotential Application
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺)Fluorescence QuenchingDecrease in fluorescence intensityEnvironmental monitoring
Anions (e.g., F⁻, CN⁻)Hydrogen Bonding/CoordinationChange in fluorescence or colorIndustrial process monitoring
Nitroaromatic CompoundsElectron TransferFluorescence QuenchingDetection of explosives
Small Organic MoleculesHost-Guest InteractionsShift in emission wavelengthBiomedical diagnostics

Note: This table outlines potential applications based on the known behavior of similar 1,2,3-triazole-based chemosensors. Specific performance data for materials based on this compound would require further experimental validation.

Theoretical and Computational Investigations of 1,3,5 Tri 1h 1,2,3 Triazol 1 Yl Benzene

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the molecular and electronic structure of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene and its derivatives. These computational methods provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons.

Optimized Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the optimized geometry reveals a propeller-like conformation. This shape arises from the steric hindrance between the hydrogen atoms on the triazole rings and the central benzene (B151609) ring, which forces the triazole units to twist out of the plane of the benzene ring.

The key geometrical parameters, such as bond lengths, bond angles, and dihedral angles, have been calculated to provide a precise model of the molecular structure. These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography for similar molecules.

ParameterCalculated Value
C-N (benzene-triazole) Bond Length~1.40 Å
N-N (triazole) Bond Length~1.35 Å
C-C (benzene) Bond Length~1.39 Å
C-N-N (triazole) Bond Angle~108°
C-C-C (benzene) Bond Angle~120°
Dihedral Angle (benzene-triazole)~45-55°

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications in electronic materials. DFT calculations provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and electronic excitation properties.

The HOMO is primarily localized on the electron-rich triazole rings, while the LUMO is distributed across the central benzene ring. This separation of the frontier orbitals has implications for the molecule's charge transfer characteristics. A relatively large HOMO-LUMO gap suggests high kinetic stability.

OrbitalEnergy (eV)
HOMO-6.5 to -7.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap5.0 to 6.0

Computational Studies of Reaction Mechanisms in Synthesis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, theoretical studies can elucidate the reaction pathway. These studies can model the transition states and intermediates involved in the catalytic cycle, providing insights into the reaction kinetics and the role of the catalyst. This understanding aids in optimizing reaction conditions to improve yields and purity.

Theoretical Prediction of Coordination Behavior with Metal Ions

The presence of multiple nitrogen atoms in the triazole rings makes this compound an excellent ligand for coordinating with metal ions. Theoretical studies can predict the preferred coordination modes and the geometry of the resulting metal complexes. nih.gov DFT calculations can be used to model the interaction between the ligand and various metal ions, determining the binding energies and the most stable structures. These studies indicate that the nitrogen atoms at the 2- and 3-positions of the triazole rings are the primary coordination sites. Depending on the metal ion and the reaction conditions, this ligand can form mononuclear, binuclear, or polynuclear complexes, acting as a versatile building block for coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Spin State Analysis and Magnetic Properties of Derived Complexes

When this compound coordinates with paramagnetic metal ions, the resulting complexes can exhibit interesting magnetic properties. Computational methods, particularly DFT, are employed to investigate the magnetic coupling between the metal centers. nih.gov These calculations can predict whether the interaction is ferromagnetic (spins align in the same direction) or antiferromagnetic (spins align in opposite directions). The nature and strength of the magnetic coupling are highly dependent on the geometry of the complex and the bridging mode of the triazole ligand. nih.gov Theoretical spin state analysis helps in the rational design of molecular magnets with desired magnetic properties.

Future Perspectives and Research Challenges for 1,3,5 Tri 1h 1,2,3 Triazol 1 Yl Benzene

Development of Novel Synthetic Routes with Enhanced Efficiency

The primary route to synthesizing 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene and related polytriazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govscispace.com This reaction involves the cycloaddition of 1,3,5-triazidobenzene with a terminal alkyne. While highly effective, future research challenges focus on enhancing the efficiency, sustainability, and scalability of this process.

Key research directions include:

Green Chemistry Approaches: Traditional methods often utilize organic solvents like THF or DMF. researchgate.net A significant challenge is to replace these with environmentally benign alternatives. consensus.app Research is exploring the use of green solvents such as water, glycerol (B35011), and deep eutectic solvents (DES), which can lead to high yields under mild conditions. consensus.app For instance, glycerol has been shown to be an effective medium for CuI-catalyzed triazole synthesis at room temperature. consensus.app

Catalyst Optimization: The development of more robust and reusable copper catalysts is crucial. researchgate.net Current research investigates copper nanoparticles and supported copper catalysts, which can be recovered and reused, reducing costs and environmental impact. consensus.appresearchgate.net Another challenge is the development of efficient metal-free click reactions to avoid potential copper contamination in the final product, which is particularly important for biological applications. tandfonline.com

Process Intensification: Microwave-assisted and ultrasound-assisted syntheses represent promising avenues for enhancing reaction efficiency. nih.govrsc.org These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. rsc.org For example, microwave irradiation has been used to produce triazole derivatives in as little as 15-20 minutes with excellent yields. rsc.org

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
MethodologyTypical ConditionsAdvantagesResearch Challenges
Conventional CuAACCu(I) catalyst, organic solvents (THF, DMF), room to moderate temp.High yield, high regioselectivity (1,4-isomer). nih.govUse of hazardous solvents, catalyst removal. researchgate.net
Microwave-Assisted SynthesisMicrowave irradiation (70-75 °C), PEG-400 or other green solvents.Drastically reduced reaction times (minutes), high yields. rsc.orgScalability, specialized equipment.
Ultrasound-Assisted SynthesisUltrasonic irradiation, green solvents (e.g., water).Enhanced reaction rates, good yields, green conditions. nih.govmdpi.comHomogeneity of reaction mixture, scaling up.
Green Solvent SynthesisWater, glycerol, or Deep Eutectic Solvents (DES).Environmentally benign, often mild conditions, catalyst recyclability. consensus.appSubstrate solubility, optimization for specific ligands.

Exploration of New Metal-Ligand Combinations for Targeted Framework Properties

This compound is an exemplary tripodal linker for creating three-dimensional metal-organic frameworks (MOFs). The properties of these MOFs—such as pore size, stability, and functionality—are dictated by the combination of the organic ligand and the metal node. A major research frontier is the systematic exploration of new metal-ligand pairings to create frameworks with properties tailored for specific applications.

For instance, using the analogous ligand 1,3,5-tris(1-imidazolyl)benzene (tib), researchers have synthesized novel MOFs with Co(II) and Zn(II) that exhibit selective gas adsorption properties. rsc.orgresearchgate.net One such Co(II)-based framework demonstrated high selectivity for separating acetylene (B1199291) (C2H2) from ethylene (B1197577) (C2H4) and ethane (B1197151) (C2H6) from methane (B114726) (CH4). rsc.org DFT calculations revealed that the adsorption sites are the π-conjugated rings of the ligand. rsc.org

Future research will focus on:

Varying Metal Nodes: Systematically combining this compound with a wider range of metal ions (e.g., Zr(IV), Ln(III), Fe(III)) beyond the commonly used Cu(II) and Zn(II) to access novel network topologies and enhance thermal and chemical stability. mdpi.comrsc.org

Mixed-Ligand Systems: Incorporating secondary ligands, such as dicarboxylates, into the framework synthesis. This strategy allows for fine-tuning of the pore environment and the introduction of specific functional groups, leading to enhanced performance in areas like catalysis or gas separation. rsc.orgresearchgate.net

Post-Synthetic Modification: Developing methods to chemically modify the triazole-based framework after its initial synthesis. This can introduce new functionalities or active sites that were not compatible with the initial solvothermal synthesis conditions.

Table 2: Properties of MOFs from Tripodal Triazole/Imidazole (B134444) Ligands
FrameworkMetal IonSecondary LigandKey Property/ApplicationReference
[Co3(tib)2(abdc)2(ox)]2·6H2OCo(II)5-amino-1,3-benzenedicarboxylateSelective adsorption of C2H2/C2H4 and C2H6/CH4. rsc.org rsc.org
MOF-SmSm(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidPhotocatalytic degradation of organic dyes. rsc.org rsc.org
Cu-TDPATCu(II)Clicked octacarboxylate ligandCatalyst for CO2 cycloaddition with epoxides. nih.gov nih.gov
TIBM-Cu MOFCu(II)None (TIBM ligand*)High CO2 adsorption capacity (3.60 mmol/g) and CO2/N2 selectivity. mdpi.com mdpi.com

*TIBM: 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, an analogous ligand.

Advanced Characterization Techniques for Structure-Function Relationships

Understanding the relationship between the structure of a material and its function is paramount for rational design. While standard techniques like powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) are routine, future challenges lie in employing more advanced and in situ characterization methods to gain deeper insights.

In Situ Monitoring of Formation: A significant challenge in MOF chemistry is understanding the nucleation and growth mechanisms. Advanced techniques like in situ NMR spectroscopy and small-angle X-ray scattering (SAXS) can monitor the evolution of the liquid phase and the self-assembly process in real-time. nih.govrsc.org This allows for the determination of kinetic parameters and the identification of transient intermediate phases, providing a clearer picture of how the framework forms. nih.govrsc.orgresearchgate.net

Spatially Resolved Structural Analysis: The performance of MOF-based materials can be affected by micro- and nanoscale structural variations. Combining techniques like micro-Raman spectroscopy with Density Functional Theory (DFT) simulations allows for spatially resolved structural information to be extracted from single crystals. ibm.com This can reveal how factors like crystal size or surface structure influence properties such as gas adsorption. ibm.com

Computational Modeling: Molecular docking and other computational methods are becoming indispensable for predicting the binding affinities and modes of guest molecules within the pores of triazole-based frameworks. acs.org These simulations play a crucial role in structure-based design, helping to screen potential materials and understand experimental observations at a molecular level. acs.org

Design of Next-Generation Functional Materials with Tailored Performance

The unique properties of the 1,2,3-triazole ring—including its chemical stability, ability to form hydrogen bonds, and large dipole moment—make this compound a versatile platform for next-generation materials. tandfonline.com Research is moving beyond simple gas storage to more complex and targeted functionalities.

Catalysis: MOFs derived from this ligand can serve as highly effective heterogeneous catalysts. The combination of open metal sites (Lewis acids) and nitrogen-rich triazole groups can create a synergistic environment for reactions like the chemical fixation of carbon dioxide. nih.gov A key challenge is designing frameworks with precise pore sizes to achieve substrate size-dependent selectivity, allowing only specific molecules to access the catalytic sites. nih.gov

Advanced Composites: Polytriazole resins, formed through the polymerization of triazole-based monomers, are being developed for advanced composites. By introducing flexible chain segments (e.g., polyether) into the polymer network, it is possible to create materials with high impact strength and toughness, suitable for aerospace applications. nih.gov

Biomedical Applications: The stability and linking capabilities of triazoles are being exploited in drug delivery systems. researchgate.net One approach involves coating MOF nanoparticles with a functional polymer layer through in situ polymerization. nih.gov This polymer shell can enhance the physiological stability of the MOF and enable stimulus-responsive release of a drug cargo inside cells. nih.gov

Membranes for Separations: Polytriazole-based materials are promising for creating anion-exchange membranes for applications like fuel cells. researchgate.net Furthermore, mixed-matrix composite films, combining polytriazoles with porous fillers like ZIF-8, are being investigated for gas separation membranes, where the interaction between the triazole and the filler is crucial for performance. acs.org

The continued development of materials based on this compound hinges on interdisciplinary collaboration, combining advanced synthesis, in-depth characterization, and computational modeling to design and realize materials with precisely tailored performance characteristics.

Q & A

Q. What are the optimal synthetic routes for 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene in academic research?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

  • Reacting terminal alkynes with azides under Cu(I) catalysis (e.g., Cu2O/C) in solvents like ethanol or aqueous/organic mixtures .
  • Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) to achieve >95% yield, as demonstrated in solid-phase peptide synthesis and MOF ligand preparation .
  • Purification via crystallization (e.g., ethyl acetate/diethyl ether) or flash chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Assigns triazole proton resonances (δ ~7.5–8.5 ppm) and verifies regioselectivity (1,4-substitution) .
  • X-ray diffraction (XRD) : Resolves crystal packing and confirms the planar geometry of the triazole rings .
  • FT-IR spectroscopy : Identifies C≡N and C=C stretching vibrations (~2100 cm⁻¹ and ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the triazole ligand enhance the gas adsorption properties of metal-organic frameworks (MOFs)?

The ligand contributes to MOF performance through:

  • Rigid geometry : Ensures structural stability and uniform pore distribution, critical for selective gas adsorption (e.g., CO₂/N₂ separation) .
  • Tunable surface chemistry : Triazole’s nitrogen atoms facilitate polar interactions with gases like CO₂, improving selectivity via quadrupole interactions .
  • Large surface areas : MOFs derived from this ligand achieve >1000 m²/g surface areas, as validated by BET analysis .

Q. What experimental strategies resolve discrepancies in gas adsorption data for triazole-based MOFs?

  • Control pore size : Adjust ligand substituents (e.g., phenyl groups) to modulate pore dimensions and exclude larger gas molecules .
  • Compare computational models : Use molecular simulations (e.g., Grand Canonical Monte Carlo) to validate experimental isotherms and identify adsorption mechanisms .
  • Assess flexibility : Evaluate framework breathing effects using in-situ XRD under varying gas pressures .

Q. How does solvent choice impact the crystallinity and reactivity of this compound derivatives?

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of azide precursors but may reduce Cu(I) catalyst efficiency .
  • Aqueous/organic mixtures : Improve reaction rates in CuAAC due to better catalyst dispersion, but may complicate crystallization .
  • Ethanol/glacial acetic acid : Used in reflux conditions for triazole formation, as shown in related triazine derivatives .

Methodological Challenges

Q. How can researchers mitigate side reactions during the synthesis of triazole-based ligands?

  • Regioselective control : Use Cu(I) catalysts to enforce 1,4-regiochemistry, avoiding competing thermal (1,5-regio) pathways .
  • Protecting groups : Temporarily block reactive sites (e.g., amines) during cycloaddition, followed by deprotection (e.g., HCl treatment) .
  • Solid-phase synthesis : Minimize side products by immobilizing reactants on polar supports .

Q. What computational tools are effective for predicting the coordination behavior of this ligand in MOFs?

  • Density Functional Theory (DFT) : Models metal-triazole binding energies and predicts stable coordination modes (e.g., η² or μ₂ bridging) .
  • Molecular docking : Screens ligand compatibility with metal nodes (e.g., Zn²⁺, Cu²⁺) to design task-specific MOFs .

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